rac-2,4-diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, trans
Description
rac-2,4-diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, trans is a racemic mixture of a four-membered azetidine ring derivative featuring diethyl ester groups at positions 2 and 4, a benzyl substituent at position 1, and a trans stereochemical configuration. Its molecular formula is inferred as C₁₆H₂₁NO₄ (based on analogs in –16), with a molecular weight of approximately 291.34 g/mol.
Properties
CAS No. |
174309-28-5 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
DXLXLBWDINXHBH-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Structure and Substituent Variations
The compound’s closest analogs include:
Key Observations :
- Substituents: Ethyl esters (vs. methyl) improve lipophilicity and in vivo stability . The benzyl group in the target compound enhances hydrophobicity, favoring blood-brain barrier penetration compared to APDC’s polar amino group .
Pharmacological and Functional Comparisons
Receptor Modulation
- (2R,4R)-APDC : A well-characterized mGluR2/3 agonist with demonstrated efficacy in reducing pentylenetetrazole-induced seizures (ED₅₀ = 10 nmol, i.c.v.) and inhibiting NLRP3 inflammasome via ROS scavenging .
- Target Compound: No direct pharmacological data is available. The benzyl group may confer selectivity for lipid-rich environments (e.g., CNS targets) .
Metabolic Stability
- Ethyl esters (target compound) are more resistant to esterase hydrolysis than methyl esters (e.g., 2,4-dimethyl analog), extending plasma half-life .
- Thiazolidine dicarboxylates (e.g., –12) exhibit poor bioavailability due to sulfur-related metabolic liabilities, whereas the target compound’s azetidine core lacks such vulnerabilities .
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